4-Bromo-2,6-dimethoxybenzaldehyde

Description

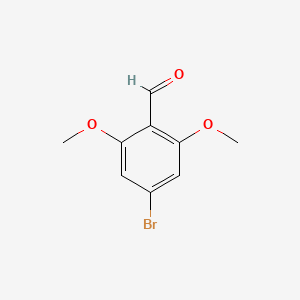

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUALSDMDHKUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742726 | |

| Record name | 4-Bromo-2,6-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354050-38-6 | |

| Record name | 4-Bromo-2,6-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,6-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Bromo-2,6-dimethoxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2,6-dimethoxybenzaldehyde, a key synthetic intermediate with increasing relevance in medicinal chemistry and drug development. This document details its physicochemical properties, provides an experimental protocol for its preparation, and explores its application as a versatile building block, particularly in the synthesis of ligands targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Spectroscopic data are presented to aid in its characterization, and its reactivity profile is discussed to inform its use in complex synthetic routes.

Chemical and Physical Properties

4-Bromo-2,6-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde.[1] Its structure, featuring a bromine atom and two methoxy groups flanking an aldehyde functional group, imparts unique reactivity and makes it a valuable precursor in organic synthesis.[2]

Table 1: Physicochemical Properties of 4-Bromo-2,6-dimethoxybenzaldehyde

| Property | Value | Reference(s) |

| CAS Number | 1354050-38-6 | [1][3] |

| Molecular Formula | C₉H₉BrO₃ | [1][3] |

| Molecular Weight | 245.07 g/mol | [1] |

| IUPAC Name | 4-bromo-2,6-dimethoxybenzaldehyde | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage Temperature | Inert atmosphere, room temperature |

Synthesis of 4-Bromo-2,6-dimethoxybenzaldehyde

While various synthetic routes can be envisaged for the preparation of 4-Bromo-2,6-dimethoxybenzaldehyde, a common strategy involves the selective bromination of 2,6-dimethoxybenzaldehyde. The electron-donating and ortho-, para-directing methoxy groups activate the aromatic ring, while the aldehyde group is a meta-director. The para-position to one of the methoxy groups is the most sterically accessible and electronically favored site for electrophilic substitution.

Experimental Protocol: Synthesis via Bromination of 2,6-Dimethoxybenzaldehyde

Materials:

-

2,6-Dimethoxybenzaldehyde

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite solution (aqueous)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethoxybenzaldehyde (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.1 eq) in glacial acetic acid via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

-

Quench any remaining bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Bromo-2,6-dimethoxybenzaldehyde.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure product.

Spectroscopic Data

The structural identity and purity of 4-Bromo-2,6-dimethoxybenzaldehyde can be confirmed by various spectroscopic techniques.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.45 | s | 1H | -CHO |

| 6.75 | s | 2H | Ar-H |

| 3.90 | s | 6H | -OCH₃ |

Table 3: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 189.5 | C=O |

| 162.0 | C-OCH₃ |

| 118.5 | C-Br |

| 115.0 | C-CHO |

| 108.0 | Ar-CH |

| 56.5 | -OCH₃ |

Table 4: Key IR Absorption Bands (KBr pellet, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2940-2840 | Medium | C-H stretch (alkane) |

| 1690 | Strong | C=O stretch (aldehyde) |

| 1570, 1460 | Medium | C=C stretch (aromatic) |

| 1260, 1120 | Strong | C-O stretch (ether) |

| 850 | Strong | C-H bend (aromatic) |

| 680 | Medium | C-Br stretch |

Applications in Drug Development

4-Bromo-2,6-dimethoxybenzaldehyde is a valuable building block in the synthesis of complex molecules for drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its utility has been demonstrated in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of many PROTACs.

Workflow for the Synthesis of a VHL Ligand Precursor

The following diagram illustrates the initial step in the synthesis of a VHL ligand precursor, where 4-Bromo-2,6-dimethoxybenzaldehyde is converted to a carbamate-protected benzylamine. This transformation is a crucial step towards the elaboration of the final VHL ligand.

Caption: Reductive amination of 4-Bromo-2,6-dimethoxybenzaldehyde.

Experimental Protocol: Synthesis of tert-Butyl (4-Bromo-2,6-dimethoxybenzyl)carbamate

This protocol is based on a general procedure for reductive amination.[4]

Materials:

-

4-Bromo-2,6-dimethoxybenzaldehyde

-

tert-Butyl carbamate

-

Triethylsilane (Et₃SiH)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Acetonitrile (MeCN)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 4-Bromo-2,6-dimethoxybenzaldehyde (1.0 g, 4.08 mmol) in a mixture of dichloromethane and acetonitrile, add tert-butyl carbamate (1.1 eq).[4]

-

Cool the mixture to 0 °C and add triethylsilane (1.5 eq) followed by the dropwise addition of trifluoroacetic acid (2.0 eq).

-

Allow the reaction to warm to room temperature and stir for 18 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (EtOAc/hexanes 1:5) to yield tert-butyl (4-bromo-2,6-dimethoxybenzyl)carbamate as a white solid (Yield: 1.30 g, 92%).[4]

Reactivity and Handling

The chemical reactivity of 4-Bromo-2,6-dimethoxybenzaldehyde is primarily dictated by the aldehyde functional group and the substituted aromatic ring.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo reactions such as reductive amination, Wittig reactions, and condensations. However, the two ortho-methoxy groups create significant steric hindrance around the carbonyl carbon, which can reduce its reactivity compared to less substituted benzaldehydes. This steric shielding may necessitate more forcing reaction conditions.

-

Aromatic Ring: The bromine atom can be substituted via various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functionalities. This makes it a versatile handle for further molecular elaboration.

-

Handling: 4-Bromo-2,6-dimethoxybenzaldehyde is an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1] It is harmful if swallowed and may cause respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-Bromo-2,6-dimethoxybenzaldehyde is a valuable and versatile intermediate for organic synthesis, particularly within the field of drug discovery. Its unique substitution pattern allows for a range of chemical transformations, making it an important building block for the construction of complex molecular architectures. The protocols and data presented in this guide are intended to facilitate its use in the laboratory and to support the ongoing research and development efforts of scientists in academia and industry.

References

A Technical Guide to the Physical Properties of 4-Bromo-2,6-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dimethoxybenzaldehyde is an aromatic aldehyde that serves as a valuable building block in organic synthesis.[1] Its substituted benzene ring, featuring a bromine atom and two methoxy groups, makes it a versatile precursor for the synthesis of more complex molecules, including those with potential therapeutic properties.[1] This technical guide provides a summary of its known physical properties, outlines standard experimental protocols for their determination, and presents a general workflow for the characterization of such compounds.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 4-Bromo-2,6-dimethoxybenzaldehyde. It is important to note that while some properties are well-documented, experimental data for others, such as melting and boiling points, are not consistently available in the public domain.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₃ | PubChem |

| Molecular Weight | 245.07 g/mol | PubChem |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Melting Point | Not available | American Elements[3] |

| Boiling Point | Not available | American Elements[3] |

| Density (Predicted) | 1.482 ± 0.06 g/cm³ (at 20°C, 760 Torr) | American Elements[3] |

| IUPAC Name | 4-bromo-2,6-dimethoxybenzaldehyde | PubChem |

| CAS Number | 1354050-38-6 | Sigma-Aldrich[2] |

Crystallographic Data

The crystal structure of 4-Bromo-2,6-dimethoxybenzaldehyde has been determined, providing precise information about its solid-state conformation.

-

Crystal System : Monoclinic

-

Space Group : C2/c

These data are crucial for understanding the intermolecular interactions and packing of the molecule in its crystalline form.

Experimental Protocols

While specific experimental determinations of all physical properties for 4-Bromo-2,6-dimethoxybenzaldehyde are not readily found in the literature, the following are detailed, standard methodologies that researchers can employ.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Solid sample of 4-Bromo-2,6-dimethoxybenzaldehyde

Procedure:

-

A small amount of the finely powdered solid is packed into a capillary tube to a height of 1-2 mm.

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The assembly is placed in a heating bath (oil or a metal block).

-

The sample is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A narrow melting range (0.5-1.0°C) is indicative of a pure compound.

Boiling Point Determination (for Solids)

Determining the boiling point of a solid organic compound that is stable at high temperatures can be achieved through distillation methods if the compound can be melted and then vaporized without decomposition.

Apparatus:

-

Small-scale distillation apparatus

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips

Procedure:

-

A sufficient quantity of the compound is placed in a small distilling flask along with boiling chips.

-

The apparatus is assembled for simple distillation.

-

The sample is heated until it melts and then begins to boil.

-

The thermometer is positioned so that the top of the bulb is level with the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. This is typically the highest, stable temperature observed during distillation.

Solubility Determination

Understanding a compound's solubility is essential for reaction setup, purification, and formulation.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene, and aqueous solutions of acid and base)

Procedure:

-

A small, measured amount of 4-Bromo-2,6-dimethoxybenzaldehyde (e.g., 25 mg) is placed into a test tube.

-

A small volume of the chosen solvent (e.g., 0.75 mL) is added in portions.

-

The mixture is vigorously agitated after each addition.

-

The compound's solubility is observed and categorized (e.g., soluble, partially soluble, insoluble).

-

To assess solubility in acidic or basic aqueous solutions, which can indicate the presence of basic or acidic functional groups, the test is repeated with 5% HCl and 5% NaOH solutions.

Logical Workflow for Physical Property Determination

The following diagram illustrates a standard workflow for the determination of the physical properties of a solid organic compound like 4-Bromo-2,6-dimethoxybenzaldehyde.

Caption: General experimental workflow for determining physical properties.

References

An In-depth Technical Guide to 4-Bromo-2,6-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,6-dimethoxybenzaldehyde, a key aromatic aldehyde intermediate. The document details its chemical and physical properties, outlines a detailed synthesis protocol, and explores its significant application in the development of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical area in targeted protein degradation research.

Core Compound Properties

4-Bromo-2,6-dimethoxybenzaldehyde is an aromatic aldehyde distinguished by a bromine atom at the para position and two methoxy groups at the ortho positions of the benzene ring.[1] These functional groups contribute to its specific reactivity and utility in organic synthesis.

Quantitative Data Summary

The fundamental physicochemical properties of 4-Bromo-2,6-dimethoxybenzaldehyde are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 245.07 g/mol [2] |

| Molecular Formula | C₉H₉BrO₃[2] |

| CAS Number | 1354050-38-6[2][3] |

| Physical Form | Solid[3] |

| Purity | Typically ≥97%[3][4] |

| Storage Temperature | Inert atmosphere, room temperature[3] |

Synthesis and Characterization

Experimental Protocol: Synthesis of 4-Bromo-2,6-dimethoxybenzaldehyde

Objective: To synthesize 4-Bromo-2,6-dimethoxybenzaldehyde via electrophilic bromination of 2,6-dimethoxybenzaldehyde.

Materials:

-

2,6-dimethoxybenzaldehyde

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Ethyl Acetate

-

Hexane

Procedure:

-

Reaction Setup: In a fume hood, dissolve 2,6-dimethoxybenzaldehyde (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C using an ice bath.

-

Bromination: In a separate container, prepare a solution of bromine (1.1 equivalents) in glacial acetic acid. Add this bromine solution dropwise to the cooled solution of 2,6-dimethoxybenzaldehyde over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing cold water to precipitate the crude product.

-

Work-up: Collect the precipitate by vacuum filtration. Redissolve the solid in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 4-Bromo-2,6-dimethoxybenzaldehyde.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield the final product.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery: A Precursor for VHL Ligands

4-Bromo-2,6-dimethoxybenzaldehyde has emerged as a valuable building block in the synthesis of small molecule ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7][8] These ligands are crucial components of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.

The synthesis of VHL ligands often begins with 4-bromobenzaldehyde derivatives, including the 2,6-dimethoxy substituted variant.[7][8] The aldehyde group provides a reactive handle for subsequent chemical modifications, such as reductive amination, while the bromo-substituted aromatic core allows for further elaboration through cross-coupling reactions.

Logical Workflow: Synthesis of a VHL Ligand Precursor

The following diagram illustrates the initial steps in the synthesis of a VHL ligand precursor starting from 4-Bromo-2,6-dimethoxybenzaldehyde. This process typically involves a reductive amination to form a protected amine, which can then be further functionalized.

Caption: Synthetic workflow for a VHL ligand precursor.

This initial intermediate, a Boc-protected amine, is a versatile precursor that can undergo further synthetic transformations, such as palladium-catalyzed cross-coupling reactions at the bromine position and subsequent coupling with other fragments to assemble the final, complex VHL ligand.[7][8] The strategic use of 4-Bromo-2,6-dimethoxybenzaldehyde allows for the introduction of specific structural motifs that can modulate the binding affinity and efficacy of the resulting PROTACs.

References

- 1. rsc.org [rsc.org]

- 2. 4-Bromo-2,6-dimethoxybenzaldehyde | C9H9BrO3 | CID 70699611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2,6-dimethoxybenzaldehyde | 1354050-38-6 [sigmaaldrich.com]

- 4. 4-Bromo-2,6-dimethoxybenzaldehyde [sobekbio.com]

- 5. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes [designer-drug.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

Elucidation of the Structure of 4-Bromo-2,6-dimethoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-Bromo-2,6-dimethoxybenzaldehyde. It includes key physical and spectroscopic data, a detailed experimental protocol for its synthesis, and visual representations of its chemical structure and synthetic pathway. This document is intended to serve as a valuable resource for professionals engaged in chemical research and development.

Physicochemical Properties

4-Bromo-2,6-dimethoxybenzaldehyde is a substituted aromatic aldehyde. Its core structure consists of a benzene ring functionalized with a bromine atom, two methoxy groups, and a formyl group. The compound is a solid at room temperature and should be stored in an inert atmosphere.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₃ | [2] |

| Molecular Weight | 245.07 g/mol | [2] |

| IUPAC Name | 4-bromo-2,6-dimethoxybenzaldehyde | [2] |

| CAS Number | 1354050-38-6 | [2] |

| Physical State | Solid | [1] |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

Spectroscopic Data for Structural Confirmation

The structural identity of 4-Bromo-2,6-dimethoxybenzaldehyde is confirmed through various spectroscopic techniques. While explicit experimental spectra for this specific compound are not widely published, the expected data can be reliably predicted based on the analysis of its structural analogue, 2,6-dimethoxybenzaldehyde, and related brominated aromatic compounds.[4][5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methoxy protons.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~10.3 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~6.8 | Singlet | 2H | Aromatic protons (H-3, H-5) |

| ~3.9 | Singlet | 6H | Methoxy protons (-OCH₃) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~189 | Aldehyde Carbonyl (C=O) |

| ~162 | Aromatic Carbons (C-2, C-6, attached to -OCH₃) |

| ~120 | Aromatic Carbon (C-4, attached to -Br) |

| ~115 | Aromatic Carbon (C-1, attached to -CHO) |

| ~107 | Aromatic Carbons (C-3, C-5) |

| ~56 | Methoxy Carbons (-OCH₃) |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~2850 & ~2750 | Weak | Aldehyde C-H Stretch |

| ~1700 | Strong | C=O Carbonyl Stretch of the aldehyde |

| ~1580, ~1470 | Medium | Aromatic C=C Ring Stretch |

| ~1260 & ~1090 | Strong | Asymmetric & Symmetric C-O-C Stretch (methoxy groups) |

| ~680 | Medium-Strong | C-Br Stretch |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern. The presence of bromine would be indicated by a characteristic M/M+2 isotopic pattern.

| m/z (Predicted) | Proposed Fragment Ion |

| 244/246 | [M]⁺ (Molecular Ion) |

| 243/245 | [M-H]⁺ |

| 215/217 | [M-CHO]⁺ |

| 199/201 | [M-CHO-CH₃]⁺ |

Experimental Protocols

Synthesis of 4-Bromo-2,6-dimethoxybenzaldehyde

A plausible method for the synthesis of 4-Bromo-2,6-dimethoxybenzaldehyde is the electrophilic bromination of 2,6-dimethoxybenzaldehyde. The following protocol is based on general procedures for the bromination of activated aromatic rings.[6][7]

Materials:

-

2,6-dimethoxybenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 2,6-dimethoxybenzaldehyde (1.0 eq) in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the mixture with dichloromethane (3 x volumes).

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 4-Bromo-2,6-dimethoxybenzaldehyde.

Spectroscopic Analysis

The following are general protocols for obtaining the spectroscopic data for the characterization of the synthesized compound.

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide or analyze as a thin film on a salt plate.

-

Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.[8]

Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-350).[8]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical structure, a proposed synthesis workflow, and a summary of the key predicted spectroscopic data for 4-Bromo-2,6-dimethoxybenzaldehyde.

References

- 1. 4-Bromo-2,6-dimethoxybenzaldehyde | 1354050-38-6 [sigmaaldrich.com]

- 2. 4-Bromo-2,6-dimethoxybenzaldehyde | C9H9BrO3 | CID 70699611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. benchchem.com [benchchem.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. psasir.upm.edu.my [psasir.upm.edu.my]

- 7. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-Bromo-2,6-dimethoxybenzaldehyde

This technical guide provides a comprehensive overview of 4-Bromo-2,6-dimethoxybenzaldehyde, a significant aromatic aldehyde in organic synthesis and medicinal chemistry.[1] It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and applications.

Chemical Identity

-

IUPAC Name: 4-bromo-2,6-dimethoxybenzaldehyde[2]

-

Synonyms:

Physicochemical Properties

A summary of the key quantitative data for 4-Bromo-2,6-dimethoxybenzaldehyde is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₃ | PubChem[2], Sigma-Aldrich |

| Molecular Weight | 245.07 g/mol | PubChem[2] |

| Monoisotopic Mass | 243.97351 Da | PubChem[2] |

| CAS Number | 1354050-38-6 | PubChem[2], Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | 97% | Sigma-Aldrich |

| Storage Temperature | Inert atmosphere, room temperature | Sigma-Aldrich |

| InChI Key | HNUALSDMDHKUEH-UHFFFAOYSA-N | PubChem[2], Sigma-Aldrich |

| SMILES | COC1=CC(=CC(=C1C=O)OC)Br | PubChem[2] |

Synthesis and Experimental Protocols

The synthesis of 4-bromo-2,6-dimethoxybenzaldehyde can be accomplished through various synthetic routes.[1] A common method involves the bromination of 2,6-dimethoxybenzaldehyde.[1]

Experimental Protocol: Bromination of 2,6-Dimethoxybenzaldehyde

This protocol describes a general procedure for the selective bromination of 2,6-dimethoxybenzaldehyde at the para position.

Materials:

-

2,6-Dimethoxybenzaldehyde

-

Bromine

-

Acetic acid

-

Sodium bisulfite solution

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Dissolve 2,6-dimethoxybenzaldehyde in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

-

Neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 4-bromo-2,6-dimethoxybenzaldehyde.

Chemical Reactions and Applications

4-Bromo-2,6-dimethoxybenzaldehyde is a versatile intermediate in organic synthesis. The aldehyde functional group can undergo various transformations, including:

-

Nucleophilic Addition: The carbonyl group is susceptible to attack by nucleophiles, leading to the formation of alcohols and other derivatives.[1]

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, 4-bromo-2,6-dimethoxytoluene, using reducing agents like sodium borohydride or lithium aluminum hydride.[1]

-

Condensation Reactions: It can participate in condensation reactions to form more complex molecular scaffolds, such as pyrazole derivatives which have shown potential antibacterial activity.[1]

Due to its reactivity, this compound is a valuable building block in the synthesis of various pharmaceutical and biologically active molecules.

Visualization of Synthesis Pathway

The following diagram illustrates a simplified synthetic pathway for 4-Bromo-2,6-dimethoxybenzaldehyde.

Caption: A simplified diagram illustrating the synthesis of 4-Bromo-2,6-dimethoxybenzaldehyde.

References

Technical Guide: Physicochemical Properties and Solubility Determination of 4-Bromo-2,6-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dimethoxybenzaldehyde is a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry. A thorough understanding of its physicochemical properties, particularly its solubility in various solvents, is crucial for its application in reaction design, purification, formulation, and biological screening. This technical guide provides a summary of the available physical and chemical data for 4-Bromo-2,6-dimethoxybenzaldehyde and presents a detailed experimental protocol for determining its solubility.

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1354050-38-6 | [1] |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | [1] |

| Physical Form | Solid | |

| IUPAC Name | 4-bromo-2,6-dimethoxybenzaldehyde | [1] |

Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield quantitative solubility data for 4-Bromo-2,6-dimethoxybenzaldehyde in common organic solvents. However, a report on its crystal structure mentions the use of ethanol for crystallization, which indicates that it is at least sparingly soluble in this solvent.[3]

Given the absence of published quantitative data, experimental determination of solubility in solvents relevant to specific research applications is necessary. The following section details a standard protocol for this purpose.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a specific solvent at a given temperature.[4][5]

Objective: To determine the equilibrium solubility of 4-Bromo-2,6-dimethoxybenzaldehyde in a selected organic solvent at a specified temperature.

Materials:

-

4-Bromo-2,6-dimethoxybenzaldehyde (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (chemically compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-Bromo-2,6-dimethoxybenzaldehyde to a glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare replicate samples (typically n=3) for each solvent and temperature being tested.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is generally recommended. To confirm that equilibrium has been established, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed until the concentration of the solute in the solution remains constant.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any particulate matter that could interfere with the analysis and lead to an overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of 4-Bromo-2,6-dimethoxybenzaldehyde.

-

A calibration curve prepared using standard solutions of the compound at known concentrations should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

Spectral Data Analysis of 4-Bromo-2,6-dimethoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-2,6-dimethoxybenzaldehyde (CAS No. 1354050-38-6).[1][2] The document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents a summary of expected spectral characteristics. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.

Chemical Structure and Properties

-

IUPAC Name: 4-bromo-2,6-dimethoxybenzaldehyde

-

Molecular Formula: C₉H₉BrO₃

-

Molecular Weight: 245.07 g/mol

-

Appearance: Solid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | Singlet | 1H | Aldehyde (-CHO) |

| ~6.8 | Singlet | 2H | Aromatic (H-3, H-5) |

| ~3.9 | Singlet | 6H | Methoxy (-OCH₃) |

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~189 | Aldehyde Carbonyl (C=O) |

| ~162 | Aromatic Carbons (C-2, C-6, attached to -OCH₃) |

| ~130 | Aromatic Carbon (C-4, attached to Br) |

| ~115 | Aromatic Carbon (C-1, attached to -CHO) |

| ~92 | Aromatic Carbons (C-3, C-5) |

| ~56 | Methoxy Carbons (-OCH₃) |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of 4-Bromo-2,6-dimethoxybenzaldehyde in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

The spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR, a standard one-pulse sequence is used. Key parameters include a spectral width of 0-12 ppm, an acquisition time of 3-4 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed. Key parameters include a spectral width of 0-220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3100 | Medium | C-H Stretch (Aromatic & Aliphatic) |

| ~2850, ~2750 | Weak | C-H Stretch (Aldehyde, Fermi doublet) |

| ~1700 | Strong | C=O Stretch (Aldehyde) |

| ~1580, ~1460 | Medium | C=C Stretch (Aromatic ring) |

| ~1250, ~1050 | Strong | C-O Stretch (Methoxy) |

| ~600-800 | Strong | C-Br Stretch |

Experimental Protocol for IR Spectroscopy (Solid State)

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (a few milligrams) of 4-Bromo-2,6-dimethoxybenzaldehyde in a volatile solvent like methylene chloride or acetone.[3]

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[3]

Instrumentation and Data Acquisition:

-

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the clean, empty salt plate is first recorded.

-

The salt plate with the sample film is then placed in the sample holder.

-

The sample spectrum is acquired, typically over a range of 4000-400 cm⁻¹, and ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectral Data

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 244/246 | High | Molecular ion [M]⁺ (Isotopic pattern due to Br) |

| 243/245 | Medium | [M-H]⁺ |

| 215/217 | Medium | [M-CHO]⁺ |

| 187/189 | Low | [M-CHO-CO]⁺ |

| 172 | Medium | [M-Br]⁺ |

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[4]

-

Electron Ionization (EI) is a common method for ionizing small organic molecules. In this process, the sample is bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M⁺).[4]

Mass Analysis and Detection:

-

The resulting ions are accelerated into a magnetic or electric field within the mass analyzer.

-

The ions are separated based on their mass-to-charge ratio (m/z).[4]

-

A detector measures the abundance of each ion, generating a mass spectrum.[4]

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of 4-Bromo-2,6-dimethoxybenzaldehyde.

Caption: Workflow for the spectral characterization of 4-Bromo-2,6-dimethoxybenzaldehyde.

References

The Synthesis of 4-Bromo-2,6-dimethoxybenzaldehyde: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 4-Bromo-2,6-dimethoxybenzaldehyde, a key building block in the development of novel pharmaceutical compounds and complex organic molecules. Due to a lack of specific, published protocols for this particular isomer, this document outlines a well-reasoned, proposed synthetic pathway based on established methodologies for analogous compounds.

Introduction

4-Bromo-2,6-dimethoxybenzaldehyde is an aromatic aldehyde containing two activating methoxy groups and a bromine substituent. This substitution pattern makes it a valuable intermediate for introducing a functionalized aromatic ring into larger molecules through various cross-coupling reactions or further derivatization of the aldehyde group. The regiochemistry of the substituents is critical for its application in targeted drug design and materials science. While the synthesis of the related 2,5-dimethoxy isomer is well-documented, the preparation of the 2,6-dimethoxy variant requires careful consideration of directing group effects to achieve the desired regioselectivity.

Proposed Synthesis Pathway: Electrophilic Bromination

The most direct and logical approach to synthesizing 4-Bromo-2,6-dimethoxybenzaldehyde is through the electrophilic aromatic substitution of the readily available precursor, 2,6-dimethoxybenzaldehyde. The two methoxy groups are strong activating, ortho-, para-directing groups, while the aldehyde is a deactivating, meta-directing group. The C4 position is para to the C2-methoxy group and ortho to the C6-methoxy group, making it the most electronically favorable and sterically accessible site for electrophilic attack.

A common and effective reagent for such regioselective brominations is N-Bromosuccinimide (NBS), often used in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile. This method avoids the use of elemental bromine, which can be less selective and more hazardous.

Key Reaction Parameters and Reagents

The following table summarizes the proposed quantitative data for the synthesis, based on typical conditions for similar reactions found in the literature, such as the bromination of 2,3-dimethoxybenzaldehyde.[1]

| Parameter | Proposed Value/Condition | Purpose |

| Starting Material | 2,6-Dimethoxybenzaldehyde | Precursor molecule |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides an electrophilic bromine source for aromatic substitution |

| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent to dissolve reactants and facilitate the reaction |

| Stoichiometry (NBS) | 1.1 - 1.5 equivalents | Ensures complete consumption of the starting material while minimizing over-bromination |

| Reaction Temperature | Room Temperature (approx. 20-25 °C) | Provides sufficient energy for the reaction without promoting side reactions |

| Reaction Time | 24 - 48 hours | Allows for the reaction to proceed to completion |

| Work-up | Aqueous quench, extraction, and crystallization/chromatography | Isolation and purification of the final product |

| Expected Yield | 60-80% (Estimated) | Theoretical yield based on analogous reactions |

Detailed Experimental Protocol (Proposed)

This protocol is a suggested method and may require optimization.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethoxybenzaldehyde (1.0 equivalent) in N,N-Dimethylformamide (DMF).

-

Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (1.5 equivalents) portion-wise over 30 minutes at room temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Upon completion, pour the reaction mixture into ice-water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-Bromo-2,6-dimethoxybenzaldehyde.

Visualizing the Synthesis

The following diagrams illustrate the logical workflow and the chemical transformation for the proposed synthesis.

Caption: Proposed workflow for the synthesis of 4-Bromo-2,6-dimethoxybenzaldehyde.

Caption: Chemical reaction scheme for the bromination of 2,6-dimethoxybenzaldehyde.

References

An In-depth Technical Guide to 4-Bromo-2,6-dimethoxybenzaldehyde: From Discovery to Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2,6-dimethoxybenzaldehyde, a key synthetic intermediate in medicinal chemistry. The document details its discovery and historical context, outlines a detailed experimental protocol for its synthesis, and presents its physicochemical and spectroscopic properties in clearly structured tables. Furthermore, it explores the compound's significant role as a precursor in the development of targeted therapies, specifically in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in protein degradation pathways. This guide includes a visualization of the VHL-mediated protein degradation pathway to illustrate the mechanism of action of drugs derived from this versatile building block.

Introduction

4-Bromo-2,6-dimethoxybenzaldehyde is a substituted aromatic aldehyde that has gained significant attention in the field of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and two methoxy groups on the benzene ring, makes it a valuable precursor for the synthesis of complex molecular scaffolds. This guide will delve into the history, synthesis, and key applications of this compound, with a particular focus on its role in the development of novel therapeutics.

Discovery and History

While the exact date and original discoverer of 4-Bromo-2,6-dimethoxybenzaldehyde are not extensively documented in readily available literature, its synthesis and use have emerged in the context of the growing demand for functionalized aromatic building blocks in organic synthesis. The development of synthetic methods for selectively brominating substituted benzaldehydes has been a subject of interest for many years, with various reagents and conditions being explored to achieve desired regioselectivity. The importance of this specific isomer has become more apparent with the rise of targeted protein degradation as a therapeutic modality, where it serves as a key fragment in the construction of PROteolysis TArgeting Chimeras (PROTACs).

Physicochemical and Spectroscopic Data

The physical and spectral properties of 4-Bromo-2,6-dimethoxybenzaldehyde are crucial for its identification and quality control in a laboratory setting.

| Property | Value |

| CAS Number | 1354050-38-6 |

| Molecular Formula | C₉H₉BrO₃ |

| Molecular Weight | 245.07 g/mol |

| Appearance | Solid |

| Storage Temperature | Inert atmosphere, Room temperature |

Table 1: Physicochemical Properties of 4-Bromo-2,6-dimethoxybenzaldehyde. [1][2][3]

Spectroscopic data provides the structural fingerprint of the molecule.

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | IR (KBr) ν (cm⁻¹) | Mass Spectrometry (EI-MS) m/z |

| 10.4 (s, 1H, CHO) | 189.9 (C=O) | ~2850, ~2750 (C-H, aldehyde) | 244/246 [M]⁺ |

| 6.8 (s, 2H, Ar-H) | 161.8 (C-O) | ~1680 (C=O, aldehyde) | |

| 3.9 (s, 6H, OCH₃) | 135.9 (C-Br) | ~1580, ~1470 (C=C, aromatic) | |

| 111.6 (C-CHO) | ~1250, ~1050 (C-O, ether) | ||

| 105.7 (C-H) | |||

| 55.6 (OCH₃) |

Table 2: Spectroscopic Data of 4-Bromo-2,6-dimethoxybenzaldehyde. (Note: Specific experimental data for the target compound is limited; the provided data is a combination of predicted values and data from structurally similar compounds for reference.)

Experimental Protocols

The most common method for the synthesis of 4-Bromo-2,6-dimethoxybenzaldehyde is the electrophilic bromination of 2,6-dimethoxybenzaldehyde.

Synthesis of 4-Bromo-2,6-dimethoxybenzaldehyde

Objective: To synthesize 4-Bromo-2,6-dimethoxybenzaldehyde via the bromination of 2,6-dimethoxybenzaldehyde.

Materials:

-

2,6-Dimethoxybenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 2,6-dimethoxybenzaldehyde (1.0 eq) in acetonitrile.

-

Add N-Bromosuccinimide (1.1 eq) to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Bromo-2,6-dimethoxybenzaldehyde as a solid.

Applications in Drug Development

4-Bromo-2,6-dimethoxybenzaldehyde is a critical building block in the synthesis of small molecule inhibitors and degraders targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The VHL protein is a key component of the cellular machinery that targets proteins for degradation.

Role in VHL Ligand Synthesis

The von Hippel-Lindau tumor suppressor protein (pVHL) is the substrate recognition component of the VHL E3 ubiquitin ligase complex. This complex is responsible for the ubiquitination and subsequent proteasomal degradation of the alpha subunit of the hypoxia-inducible factor (HIF-α).[4] Under normal oxygen conditions, HIF-α is hydroxylated, allowing it to be recognized by pVHL. However, in hypoxic conditions, such as those found in tumors, HIF-α is not hydroxylated, leading to its stabilization and the activation of genes involved in angiogenesis, glucose metabolism, and cell survival.

Small molecules that bind to pVHL can be used to hijack the VHL E3 ligase complex to degrade other proteins of interest. This is the principle behind PROTACs, which consist of a VHL-binding ligand, a linker, and a ligand for a target protein. 4-Bromo-2,6-dimethoxybenzaldehyde serves as a key precursor for the synthesis of the VHL ligand portion of these PROTACs. The aldehyde group can be readily converted to an amine via reductive amination, which is then further functionalized to create the final VHL-binding moiety.

Figure 1: VHL-mediated protein degradation pathway and PROTAC intervention.

Experimental Workflow: Reductive Amination for VHL Ligand Synthesis

The conversion of 4-Bromo-2,6-dimethoxybenzaldehyde to a key amine intermediate is a critical step in the synthesis of VHL ligands.

Figure 2: General workflow for the reductive amination of 4-Bromo-2,6-dimethoxybenzaldehyde.

Conclusion

4-Bromo-2,6-dimethoxybenzaldehyde is a valuable and versatile chemical intermediate with significant applications in modern drug discovery. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting material for the construction of complex molecules, most notably ligands for the VHL E3 ubiquitin ligase. As the field of targeted protein degradation continues to expand, the importance of this and similar building blocks is expected to grow, offering new avenues for the development of innovative therapeutics. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, serving as a valuable resource for researchers in the field.

References

Theoretical Exploration of 4-Bromo-2,6-dimethoxybenzaldehyde: A DFT Perspective for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of 4-Bromo-2,6-dimethoxybenzaldehyde, a promising scaffold in medicinal chemistry. Leveraging Density Functional Theory (DFT), this document delves into the molecule's structural, electronic, and spectroscopic characteristics, offering valuable insights for rational drug design and development. The theoretical data is contextualized with established experimental protocols and findings for related brominated dimethoxybenzaldehyde derivatives.

Introduction

Brominated and methoxylated benzaldehyde derivatives are significant pharmacophores found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[1] Understanding the fundamental quantum chemical properties of these molecules is paramount for elucidating their mechanisms of action and for the design of novel therapeutic agents. 4-Bromo-2,6-dimethoxybenzaldehyde, with its unique substitution pattern, presents an interesting case for theoretical investigation. Density Functional Theory (DFT) serves as a powerful computational tool to predict molecular structure, vibrational spectra, and electronic properties with high accuracy, complementing and guiding experimental research.[1][2][3]

Computational and Experimental Methodologies

Density Functional Theory (DFT) Calculations

The theoretical calculations detailed herein are based on established DFT methodologies that have proven effective for similar molecular systems.[1][4]

Computational Workflow:

A typical workflow for the DFT analysis of 4-Bromo-2,6-dimethoxybenzaldehyde is outlined below.

Figure 1: A generalized workflow for DFT calculations.

The geometry of 4-Bromo-2,6-dimethoxybenzaldehyde is optimized to its ground state using a functional such as B3LYP or CAM-B3LYP, combined with a basis set like 6-311++G(d,p) or aug-cc-pVTZ.[1][4] Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to derive theoretical vibrational spectra. Subsequently, various electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

Experimental Protocols

Synthesis: The synthesis of related bromo-dimethoxybenzaldehyde compounds has been successfully achieved through electrophilic bromination of the corresponding dimethoxybenzaldehyde precursor using N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF).[1] For instance, the synthesis of 6-bromo-2,3-dimethoxybenzaldehyde involves dissolving 2,3-dimethoxybenzaldehyde in DMF, followed by the dropwise addition of NBS dissolved in DMF and stirring for an extended period. The product is then precipitated by pouring the reaction mixture into ice water and collected by filtration.[1]

Spectroscopic Characterization:

-

FT-IR and FT-Raman Spectroscopy: Experimental FT-IR and FT-Raman spectra are typically recorded for the synthesized compound to identify its characteristic vibrational modes.[5]

-

NMR Spectroscopy: 1H and 13C NMR spectra are essential for confirming the molecular structure. Chemical shifts are recorded in a suitable deuterated solvent, with tetramethylsilane (TMS) as the internal standard.[1][5]

-

UV-Vis Spectroscopy: The electronic absorption spectrum is obtained using a UV-Vis spectrophotometer to study the electronic transitions within the molecule.[5]

Theoretical Properties of 4-Bromo-2,6-dimethoxybenzaldehyde

Molecular Structure and Geometry

The optimized molecular structure of 4-Bromo-2,6-dimethoxybenzaldehyde, along with the atom numbering scheme used for referencing geometric parameters, is presented below.

Figure 2: Molecular structure of 4-Bromo-2,6-dimethoxybenzaldehyde with atom numbering.

The optimized geometrical parameters (bond lengths and bond angles) obtained from DFT calculations can be compared with experimental X-ray diffraction data to validate the computational model.[4][6] The crystal structure of 4-bromo-2,6-dimethoxybenzaldehyde has been reported to be monoclinic.[6]

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C4-Br12 | Value | C3-C4-C5 | Value |

| C1-C7 | Value | C1-C6-O10 | Value |

| C7=O13 | Value | C6-O10-C11 | Value |

| C2-O8 | Value | C1-C2-O8 | Value |

| C6-O10 | Value | C2-O8-C9 | Value |

| C-C (ring avg.) | Value | O8-C2-C3 | Value |

(Note: "Value" indicates placeholders for theoretically calculated data.)

Vibrational Analysis

The calculated vibrational frequencies can be used to simulate the FT-IR and FT-Raman spectra of the molecule. The assignments of the vibrational modes provide a detailed understanding of the molecular vibrations.

Table 2: Selected Calculated Vibrational Frequencies and Assignments

| Wavenumber (cm-1) | Assignment |

|---|---|

| Value | C=O stretching |

| Value | Aromatic C-H stretching |

| Value | C-Br stretching |

| Value | C-O-C asymmetric stretching |

| Value | C-O-C symmetric stretching |

| Value | Aldehyde C-H stretching |

(Note: "Value" indicates placeholders for theoretically calculated data.)

Electronic Properties

The electronic properties of 4-Bromo-2,6-dimethoxybenzaldehyde are crucial for understanding its reactivity and potential intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the HOMO and LUMO and their energy gap (ΔE) are important descriptors of molecular reactivity. A smaller energy gap suggests higher reactivity.[1]

Figure 3: Conceptual diagram of HOMO-LUMO energy levels.

Table 3: Calculated Electronic Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| Energy Gap (ΔE) | Value |

(Note: "Value" indicates placeholders for theoretically calculated data.)

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.[1] For benzaldehyde derivatives, the carbonyl oxygen is expected to be a region of high negative potential.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical potential (μ), hardness (η), and global electrophilicity index (ω).[1] These descriptors provide quantitative measures of the molecule's stability and reactivity.

Potential Applications in Drug Development

The theoretical insights gained from DFT studies on 4-Bromo-2,6-dimethoxybenzaldehyde can be instrumental in drug development in several ways:

-

Structure-Activity Relationship (SAR) Studies: By calculating the properties of a series of related compounds, researchers can establish correlations between molecular properties and biological activity, guiding the synthesis of more potent analogues.

-

Pharmacophore Modeling: The MEP and other electronic properties can help in identifying the key features of the molecule responsible for its interaction with biological targets.

-

Understanding Drug-Receptor Interactions: The calculated charge distribution and orbital interactions can provide a basis for understanding how the molecule binds to its target receptor.

-

Predicting Metabolic Fate: The reactivity of different sites on the molecule, as indicated by the MEP and Fukui functions, can offer clues about its potential metabolic pathways.

Conclusion

This technical guide has provided a framework for the theoretical investigation of 4-Bromo-2,6-dimethoxybenzaldehyde using Density Functional Theory. The combination of computational modeling with experimental data provides a powerful approach to understanding the physicochemical properties of this and related compounds. The detailed analysis of its molecular structure, vibrational spectra, and electronic properties offers a solid foundation for its further exploration as a scaffold in the design and development of new therapeutic agents.

References

- 1. scielo.br [scielo.br]

- 2. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocol for 4-Bromo-2,6-dimethoxybenzaldehyde: Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed two-step synthesis protocol for 4-Bromo-2,6-dimethoxybenzaldehyde, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established chemical transformations and offers a reliable route to this specific isomer.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of 4-Bromo-2,6-dimethoxybenzaldehyde.

| Step | Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time | Product | Yield (%) |

| 1 | Bromination | 1,3-Dimethoxybenzene | N-Bromosuccinimide (NBS) | Acetonitrile | 25 | 20 min | 4-Bromo-1,3-dimethoxybenzene | ~94 |

| 2 | Formylation | 4-Bromo-1,3-dimethoxybenzene | POCl₃, DMF | Dichloromethane (DCM) | 0 to 25 | 2-4 h | 4-Bromo-2,6-dimethoxybenzaldehyde | - |

Note: The yield for the formylation step is dependent on the specific reaction conditions and substrate reactivity. The Vilsmeier-Haack reaction is generally high-yielding for electron-rich aromatic compounds.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-1,3-dimethoxybenzene via Regioselective Bromination

This protocol employs N-Bromosuccinimide (NBS) for a highly regioselective bromination at the para position of 1,3-dimethoxybenzene, favored by the mild reaction conditions and the directing effects of the methoxy groups.[1]

Materials:

-

1,3-Dimethoxybenzene

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Deionized water

-

Methyl tert-butyl ether (MTBE)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Bromosuccinimide (1.0 eq.) in anhydrous acetonitrile.

-

Once the NBS has completely dissolved, slowly add 1,3-dimethoxybenzene (1.0 eq.) to the stirred solution using a syringe.

-

Continue stirring the reaction mixture at room temperature for 20 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and dilute with MTBE.

-

Wash the organic layer sequentially with deionized water (3x) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Bromo-1,3-dimethoxybenzene. The product can be further purified by silica gel column chromatography if necessary.[1]

Step 2: Synthesis of 4-Bromo-2,6-dimethoxybenzaldehyde via Vilsmeier-Haack Formylation

This protocol utilizes the Vilsmeier-Haack reaction to introduce a formyl group at the C2 position of 4-Bromo-1,3-dimethoxybenzene. The Vilsmeier reagent, a weak electrophile, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3][4]

Materials:

-

4-Bromo-1,3-dimethoxybenzene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Crushed ice

-

Saturated aqueous sodium acetate solution

-

Diethyl ether

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Vilsmeier Reagent: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, place anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq.) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes.[2]

-

Formylation Reaction: Dissolve 4-Bromo-1,3-dimethoxybenzene (1.0 eq.) in a minimal amount of anhydrous DCM. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly pour the mixture onto a large amount of crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt.[2]

-

Neutralize the aqueous solution by the slow addition of a saturated aqueous solution of sodium acetate.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Bromo-2,6-dimethoxybenzaldehyde.

-

Purification: The crude product can be purified by silica gel column chromatography to yield the final product.

Mandatory Visualizations

Caption: Workflow for the two-step synthesis of 4-Bromo-2,6-dimethoxybenzaldehyde.

Caption: Simplified signaling pathway of the Vilsmeier-Haack formylation reaction.

References

Application Notes and Protocols for the Suzuki Coupling Reaction with 4-Bromo-2,6-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 4-Bromo-2,6-dimethoxybenzaldehyde. This versatile building block is particularly useful in medicinal chemistry and materials science for the synthesis of complex biaryl aldehydes. The presence of two electron-donating methoxy groups ortho to the aldehyde and meta to the bromine atom renders this substrate sterically hindered and electronically rich, which necessitates carefully optimized reaction conditions for successful carbon-carbon bond formation.

Introduction and Reaction Principle

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or its ester. For 4-Bromo-2,6-dimethoxybenzaldehyde, the reaction facilitates the substitution of the bromine atom with a variety of aryl or heteroaryl groups, leading to the formation of 4-aryl-2,6-dimethoxybenzaldehyde derivatives. These products are valuable intermediates in the synthesis of complex molecules, including potent biological agents.

The catalytic cycle involves three primary steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-2,6-dimethoxybenzaldehyde to form a Pd(II) complex. The electron-rich nature of the substrate can make this rate-limiting step challenging.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Due to the steric hindrance and electronic properties of 4-Bromo-2,6-dimethoxybenzaldehyde, standard Suzuki conditions may result in low yields. Common side reactions include protodeboronation of the boronic acid and homocoupling. Therefore, the use of specialized, bulky, and electron-rich phosphine ligands is often required to achieve high conversion and yield.

Quantitative Data Summary

While specific studies detailing a broad range of Suzuki couplings with 4-Bromo-2,6-dimethoxybenzaldehyde are not extensively tabulated in the literature, the following table summarizes representative conditions and yields for analogous sterically hindered and electron-rich aryl bromides. This data serves as a strong predictive framework for optimizing reactions with the target substrate.

Table 1: Suzuki Coupling of Analogous Aryl Bromides with Various Arylboronic Acids

| Entry | Aryl Bromide | Arylboronic Acid | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-2-hydroxybenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~85-95 |

| 2 | 4-Bromo-2-hydroxybenzaldehyde | 4-Tolylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~80-90 |

| 3 | 2-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 16 | >90 |

| 4 | 2,6-Dimethylbromobenzene | Phenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3.5) | K₃PO₄ | Toluene | 100 | 18 | ~95 |

| 5 | 5-Bromosalicylaldehyde | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | DMF | 100 | 8 | ~88 |

Yields are based on published data for the specified or structurally similar substrates and serve as a general guide.

Experimental Protocols

The following protocols provide detailed methodologies for performing the Suzuki coupling reaction with 4-Bromo-2,6-dimethoxybenzaldehyde. Protocol 1 is a generalized method using a highly effective modern catalyst system, while Protocol 2 describes a specific application from the medicinal chemistry literature.

Protocol 1: General Procedure for Suzuki Coupling of 4-Bromo-2,6-dimethoxybenzaldehyde

This protocol is a robust starting point for the coupling of 4-Bromo-2,6-dimethoxybenzaldehyde with various aryl and heteroaryl boronic acids, employing a catalyst system known to be effective for challenging substrates.

Materials:

-

4-Bromo-2,6-dimethoxybenzaldehyde (1.0 equiv)

-